((5-Ethylthiophen-2-yl)methyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-ethylthiophen-2-yl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5-ethylthiophen-2-yl)methyl]boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the reaction of 5-ethylthiophene-2-carboxaldehyde with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 60-80°C .
Industrial Production Methods
While specific industrial production methods for [(5-ethylthiophen-2-yl)methyl]boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
[(5-ethylthiophen-2-yl)methyl]boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or toluene) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate are employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nitrating agents (e.g., nitric acid) are used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Oxidation: The products include alcohols or ketones depending on the specific oxidizing conditions.
Substitution: Halogenated or nitrated thiophene derivatives are formed.
Wissenschaftliche Forschungsanwendungen
[(5-ethylthiophen-2-yl)methyl]boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which [(5-ethylthiophen-2-yl)methyl]boronic acid exerts its effects primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic acid can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in drug design and biochemical assays .
Vergleich Mit ähnlichen Verbindungen
[(5-ethylthiophen-2-yl)methyl]boronic acid can be compared with other boronic acids and thiophene derivatives:
-
Similar Compounds
- Phenylboronic acid
- Thiophene-2-boronic acid
- 5-methylthiophene-2-boronic acid
-
Uniqueness
- The presence of the ethyl group on the thiophene ring provides unique steric and electronic properties that can influence its reactivity and selectivity in chemical reactions .
- The combination of the thiophene ring and boronic acid group makes it particularly useful in the synthesis of conjugated polymers and organic electronic materials .
Eigenschaften
Molekularformel |
C7H11BO2S |
---|---|
Molekulargewicht |
170.04 g/mol |
IUPAC-Name |
(5-ethylthiophen-2-yl)methylboronic acid |
InChI |
InChI=1S/C7H11BO2S/c1-2-6-3-4-7(11-6)5-8(9)10/h3-4,9-10H,2,5H2,1H3 |
InChI-Schlüssel |
BZAXYTSIYPXHLL-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC1=CC=C(S1)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.